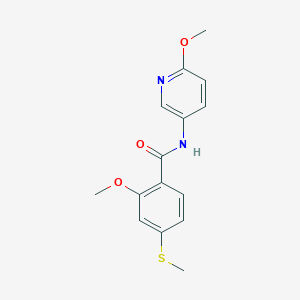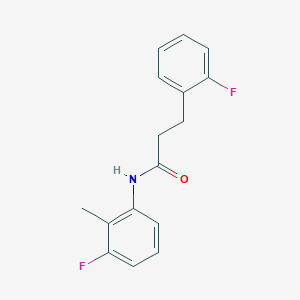![molecular formula C20H16ClNO2 B496769 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B496769.png)
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a furan ring fused with a quinoline structure The presence of a chlorophenyl group adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization with tetrahydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-METHYLTHIOSEMICARBAZIDE
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-PROPYLTHIOSEMICARBAZIDE
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-BUTYLTHIOSEMICARBAZIDE
Uniqueness
Compared to these similar compounds, 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of a furan ring with a quinoline structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H16ClNO2 |
|---|---|
Molekulargewicht |
337.8g/mol |
IUPAC-Name |
[5-(4-chlorophenyl)furan-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H16ClNO2/c21-16-9-7-15(8-10-16)18-11-12-19(24-18)20(23)22-13-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-12H,3,5,13H2 |
InChI-Schlüssel |
LBAPJZXPMNVOTD-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)

![4-[(dimethylamino)sulfonyl]-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496688.png)
![Methyl 2-{[(benzylsulfanyl)acetyl]amino}-3,4,5-trimethoxybenzoate](/img/structure/B496690.png)
![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B496691.png)
![4-methoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496694.png)
![2-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B496695.png)

![[2-({2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B496703.png)

![{2-Oxo-2-[(2-phenoxyethyl)amino]ethoxy}acetic acid](/img/structure/B496705.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3-hydroxynaphthalen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496707.png)

![1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B496709.png)
